molecular formula C9H12BFO3 B8368221 5-Ethoxy-2-fluoro4-methylphenylboronic acid

5-Ethoxy-2-fluoro4-methylphenylboronic acid

Cat. No. B8368221
M. Wt: 198.00 g/mol
InChI Key: XCCLBRPKLLEGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-fluoro4-methylphenylboronic acid is a useful research compound. Its molecular formula is C9H12BFO3 and its molecular weight is 198.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethoxy-2-fluoro4-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-2-fluoro4-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12BFO3

Molecular Weight

198.00 g/mol

IUPAC Name

(5-ethoxy-2-fluoro-4-methylphenyl)boronic acid

InChI

InChI=1S/C9H12BFO3/c1-3-14-9-5-7(10(12)13)8(11)4-6(9)2/h4-5,12-13H,3H2,1-2H3

InChI Key

XCCLBRPKLLEGMR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)C)OCC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In dried glassware, 2.5M n-BuLi in hexanes (18.01 mL, 45.02 mmol) was added over 15 minutes to a stirred solution of 1-ethoxy-4-fluoro-5-iodo-2-methyl-benzene [CAS: 918813-06-6](9.7 g, 34.63 mmol) in dry THF (100 mL) at −78° C. under N2. After stirring for 30 mins, trimethyl borate (7.72 mL, 69.27 mmol) was added over 10 mins. The mixture was stirred for 3.25 h at −78° C. then quenched by slow addition of 1M HCl (115 ml). The mixture was warmed to ambient temperature, diluted with water (115 ml) and extracted with EtOAc (2×100 ml). The combined organic extracts were washed with saturated sodium metabisulfite soln (250 ml), brine (100 ml) and dried (MgSO4). The almost colourless solution was evaporated to a cream solid, dried rt/vac/1 h (wt=6.2 g). This solid was stirred with Et2O/iso-hexane (1:1) (40 ml) and filtered under suction and washed with the mixture then iso-hexane, dried rt/vac/overnight to give (5-ethoxy-2-fluoro-4-methyl-phenyl)boronic acid (D94) (4.0 g);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
18.01 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step Two

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